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1,3-Bis(4-formylphenylethynyl)benzene

Cat. No.: B13746709
M. Wt: 334.4 g/mol
InChI Key: YFHXQFKJDNVDSD-UHFFFAOYSA-N
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Description

Contextualization of Ethynyl-Phenylene Derivatives in Contemporary Organic and Materials Chemistry

Ethynyl-phenylene derivatives, a class of compounds featuring alternating benzene (B151609) rings and carbon-carbon triple bonds, are cornerstones of contemporary organic and materials chemistry. Their rigid, linear structures give rise to unique photophysical and electronic properties, making them ideal components for molecular wires, organic light-emitting diodes (OLEDs), and sensors. The delocalized π-system across the phenylene-ethynylene backbone facilitates efficient charge transport and often results in desirable fluorescent properties. The ability to modify the terminal positions of these derivatives allows for the fine-tuning of their electronic characteristics and their incorporation into larger, more complex architectures.

Strategic Importance of Multifunctional Aldehyde-Terminated Organic Linkers

Multifunctional organic linkers, particularly those bearing reactive aldehyde groups, are of immense strategic importance in the field of materials synthesis. Aldehydes are versatile functional groups that can readily participate in a variety of chemical transformations, most notably the formation of imine bonds through condensation reactions with amines. This reactivity is the foundation for the synthesis of Covalent Organic Frameworks (COFs), a class of crystalline porous polymers with applications in gas storage, catalysis, and sensing. jku.atalfachemch.com Aldehyde-terminated linkers, such as 1,3-Bis(4-formylphenylethynyl)benzene, offer a geometrically well-defined and rigid scaffold for the precise construction of these ordered, porous networks. jku.at

Overview of Research Trajectories and Significance of this compound

Research involving this compound and its analogues is primarily directed towards their application as building blocks in supramolecular chemistry and materials science. The bitopic and angular nature of this linker, with its two aldehyde groups disposed at a 120° angle relative to the central ring, makes it an ideal candidate for the construction of macrocycles and 2D or 3D polymeric frameworks. The significance of this compound lies in its ability to impart rigidity, electronic functionality, and porosity to the resulting materials. The phenylene-ethynylene linkages contribute to the electronic properties and potential for fluorescence, while the aldehyde groups provide the reactive sites for framework construction.

Scope and Objectives of Scholarly Investigations Pertaining to the Compound

Scholarly investigations into this compound are focused on several key objectives. A primary goal is the development of efficient and scalable synthetic routes to this molecule, often employing palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. Another major research thrust is the utilization of this compound as a linker in the synthesis of novel COFs and other porous materials. Researchers are exploring how the length and rigidity of the phenylene-ethynylene arms influence the pore size, surface area, and ultimately, the functional properties of these materials. Furthermore, the photophysical properties of materials derived from this building block are of interest for applications in sensing and optoelectronics.

Detailed Research Findings

While specific research exclusively focused on this compound is emerging, a significant body of work on analogous compounds and the synthetic methodologies for its preparation provides a strong foundation for understanding its properties and applications.

The synthesis of this compound is typically achieved through a Sonogashira cross-coupling reaction. hes-so.chscielo.org.mx This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In the case of this compound, the reaction would involve the coupling of 1,3-diethynylbenzene (B158350) with a 4-halobenzaldehyde, most commonly 4-bromobenzaldehyde (B125591) or 4-iodobenzaldehyde (B108471).

The general reaction scheme is as follows:

1,3-diethynylbenzene + 2 eq. 4-bromobenzaldehyde --(Pd catalyst, Cu(I) co-catalyst, base)--> this compound

The choice of catalyst, base, and solvent is crucial for achieving high yields and purity. The resulting compound is typically a solid that can be purified by column chromatography or recrystallization.

The chemical and physical properties of this compound are largely dictated by its structure. The presence of the extended π-conjugated system is expected to result in absorption of ultraviolet light and potentially fluorescence in the visible region. The aldehyde functional groups are the primary sites of reactivity, allowing for the formation of larger structures through reactions such as imine condensation.

Below is an interactive data table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C24H14O2
Molecular Weight 334.37 g/mol
Appearance Expected to be a yellow or off-white solid
Solubility Expected to be soluble in common organic solvents like THF, CH2Cl2, and DMF
Thermal Stability Expected to have good thermal stability due to its rigid aromatic structure

The primary application of this compound in advanced chemical research is as a building block for the synthesis of Covalent Organic Frameworks (COFs). The bitopic and angular nature of the molecule allows for the formation of porous, crystalline materials when co-condensed with complementary multitopic amine linkers. For example, reaction with a tritopic amine such as 1,3,5-tris(4-aminophenyl)benzene (B174889) would be expected to yield a 2D hexagonal COF with a well-defined porous structure. The resulting imine-linked COFs are often chemically stable and have high surface areas, making them attractive for applications in gas storage and separation, catalysis, and as supports for other functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H14O2 B13746709 1,3-Bis(4-formylphenylethynyl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H14O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-[2-[3-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde

InChI

InChI=1S/C24H14O2/c25-17-23-12-6-19(7-13-23)4-10-21-2-1-3-22(16-21)11-5-20-8-14-24(18-26)15-9-20/h1-3,6-9,12-18H

InChI Key

YFHXQFKJDNVDSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C=O)C#CC3=CC=C(C=C3)C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,3 Bis 4 Formylphenylethynyl Benzene

Strategic Approaches to the Construction of Ethynyl-Linked Benzene (B151609) Cores

The synthesis of molecules containing ethynyl-linked benzene cores, such as 1,3-Bis(4-formylphenylethynyl)benzene, hinges on the strategic formation of carbon-carbon bonds between sp²-hybridized carbon atoms of the aromatic rings and sp-hybridized carbon atoms of the alkyne units. A primary and highly effective method for achieving this is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction provides a direct and efficient pathway to connect terminal alkynes with aryl halides. wikipedia.orgresearchgate.net

The core strategy involves the coupling of a central benzene ring, functionalized with two leaving groups (typically halides like bromine or iodine), with a terminally substituted alkyne. In the context of this compound, this translates to the reaction of 1,3-dihalobenzene with two equivalents of 4-ethynylbenzaldehyde (B1303622). Alternatively, a central 1,3-diethynylbenzene (B158350) can be coupled with two equivalents of a 4-halobenzaldehyde. The choice of strategy often depends on the availability and stability of the precursors.

Advanced Formylation Techniques for Aromatic Systems in Building Block Synthesis

The introduction of formyl groups (-CHO) onto aromatic rings is a critical step in synthesizing precursors like 4-ethynylbenzaldehyde or for the direct formylation of an existing aromatic framework. wikipedia.org Formylation reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic systems. wikipedia.org

Several classical and modern formylation methods are available to organic chemists:

Gattermann-Koch Reaction: This method utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst, typically a mixture of aluminum chloride and cuprous chloride, to formylate aromatic hydrocarbons. purechemistry.orggoogle.com

Vilsmeier-Haack Reaction: This is a widely used method that employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to introduce a formyl group onto activated aromatic rings. nih.gov

Duff Reaction: This reaction uses hexamethylenetetramine to formylate phenols. nih.gov

Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride. nih.gov

For the synthesis of building blocks like 4-halobenzaldehydes, these formylation techniques can be applied to the corresponding halogenated aromatic precursors. The choice of method depends on the substrate's reactivity and the desired regioselectivity. wikipedia.org

Detailed Examination of Cross-Coupling Reactions for Compound Formation (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction is a cornerstone in the synthesis of this compound and related diarylalkynes. wikipedia.orgbyjus.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

Catalytic Systems and Ligand Design for Optimized Yield and Selectivity

The efficiency of the Sonogashira coupling is highly dependent on the catalytic system employed.

Palladium Catalysts: Zerovalent palladium complexes are the active catalysts. Common precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of palladium source can influence reaction rates and catalyst stability. libretexts.org Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer advantages in terms of catalyst recovery and product purity. acs.org

Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used as co-catalysts. The copper acetylide intermediate is believed to be a key species in the catalytic cycle. wikipedia.org However, copper-free Sonogashira protocols have been developed to avoid potential issues like the formation of homocoupled alkyne side products. libretexts.org

Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium catalyst and modulating its reactivity. libretexts.org The steric and electronic properties of the phosphine ligand can significantly impact the reaction's efficiency. wordpress.com Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as effective alternatives to phosphine ligands. libretexts.orgmdpi.com

Table 1: Common Catalytic Systems for Sonogashira Coupling
Catalyst SystemKey FeaturesTypical Substrates
Pd(PPh₃)₄ / CuIThe classic and widely used system.Aryl iodides and bromides.
PdCl₂(PPh₃)₂ / CuIA more stable and convenient palladium source.Aryl iodides and bromides.
Pd/C / CuIHeterogeneous catalyst, allowing for easier separation.Primarily reactive aryl iodides. acs.org
Pd(OAc)₂ / LigandVersatile system where the ligand can be tailored.Broad range of aryl halides.
Copper-free systemsAvoids alkyne homocoupling.Often requires specific ligands and conditions.

Reaction Condition Optimization (Solvent, Temperature, Time)

Optimizing reaction conditions is critical for achieving high yields and purity of this compound.

Solvent: The choice of solvent is crucial and can significantly influence the reaction outcome. acs.org Common solvents include polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF), as well as amines like triethylamine (B128534), which can also act as the base. rsc.org Aqueous media have also been explored for more sustainable protocols. kaust.edu.sa

Base: An amine base, such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. organic-chemistry.org

Temperature: Sonogashira reactions can often be carried out under mild conditions, sometimes even at room temperature, particularly for reactive substrates like aryl iodides. wikipedia.org Less reactive substrates, such as aryl bromides, may require heating to achieve a reasonable reaction rate. wikipedia.org

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalytic system.

Table 2: Influence of Reaction Parameters on Sonogashira Coupling
ParameterEffect on ReactionCommon Choices
Solvent Affects solubility, catalyst stability, and reaction rate.THF, DMF, Triethylamine, Toluene. rsc.orgrsc.org
Base Neutralizes HX byproduct, promotes alkyne deprotonation.Triethylamine, Diisopropylamine, Piperidine. mdpi.comrsc.org
Temperature Influences reaction rate; higher temps for less reactive halides.Room temperature to 100°C. wikipedia.orggold-chemistry.org
Atmosphere Often performed under an inert atmosphere (e.g., argon) to protect the catalyst.Argon, Nitrogen.

Mechanistic Insights into the Formation of this compound

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. byjus.com

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1,3-dibromobenzene) to form a Pd(II) complex. libretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium complex. wikipedia.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (the ethynyl-linked benzene) and regenerate the Pd(0) catalyst. wordpress.com

Copper Cycle:

The terminal alkyne (e.g., 4-ethynylbenzaldehyde) reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.org This intermediate is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

While this dual-catalyst mechanism is widely accepted, the exact details can be complex and are still a subject of research. byjus.com

Exploration of Alternative Synthetic Routes and Novel Precursors

While the Sonogashira coupling is the predominant method, researchers continue to explore alternative synthetic strategies. These may include:

Palladium- and Ligand-Free Couplings: To enhance the economic and environmental viability of the synthesis, efforts have been made to develop Sonogashira-type reactions that proceed without palladium or expensive phosphine ligands, relying solely on copper catalysis under specific conditions. researchgate.net

Alternative Precursors: Instead of aryl halides, other precursors such as arenediazonium salts have been investigated as coupling partners in Sonogashira-type reactions. wikipedia.org

Sequential Synthesis: A stepwise approach can be employed where a mono-coupled product is first isolated and then subjected to a second coupling reaction. This can be advantageous when using different alkyne substituents or to control the formation of unsymmetrical products.

The development of novel precursors, such as stable and easily handleable sources of diethynylbenzene, also contributes to the advancement of synthetic routes towards this compound and its derivatives. wikipedia.orgtcichemicals.com

Techniques for the Isolation and Purification of Synthetic Intermediates and Final Product

The successful synthesis of this compound relies heavily on the purity of its precursor molecules and the effective isolation of the final product from the reaction mixture. The primary synthetic route typically involves a palladium-copper catalyzed Sonogashira cross-coupling reaction between a di-alkyne and an aryl halide. The key precursors in this synthesis are 1,3-diethynylbenzene and an appropriate 4-halobenzaldehyde, commonly 4-iodobenzaldehyde (B108471). The purification of these intermediates is critical as impurities can interfere with the catalytic cycle, leading to lower yields and the formation of undesirable side products. Standard laboratory techniques such as extraction, precipitation, crystallization, and chromatography are employed to ensure the high purity of all compounds.

Purification of Precursors

1,3-Diethynylbenzene: This central building block is a liquid at room temperature and can be purified by distillation. However, due to its reactivity, purification is often achieved through other physical methods. A common technique involves cooling a solution of the impure diethynylbenzene in a liquid alkane. google.com By maintaining the solution at a temperature as low as -50°C, the purified 1,3-diethynylbenzene precipitates and can be isolated from the mother liquor by filtration. google.com This process is effective for removing impurities, and higher yields of the purified product are obtained when the solution is held at a low temperature for several hours. google.com

4-Iodobenzaldehyde: As a solid, 4-iodobenzaldehyde is typically purified through crystallization or column chromatography. After synthesis, the crude product can be isolated and then further purified. One documented method involves using column chromatography on silica (B1680970) gel with an appropriate eluent, such as a mixture of n-hexane and ethyl acetate (B1210297), to separate the desired product from reaction byproducts. guidechem.com Another common post-reaction workup involves extracting the product into an organic solvent like diethyl ether or dichloromethane (B109758), washing the organic layer with brine, drying it over an anhydrous salt such as sodium sulfate, and concentrating it under reduced pressure. guidechem.comchemicalbook.com If necessary, this crude solid can be further purified by recrystallization or by running it through a silica gel column to yield the final, high-purity 4-iodobenzaldehyde. guidechem.com

Isolation and Purification of this compound

The isolation of the final product, this compound, from the Sonogashira coupling reaction mixture typically begins with quenching the reaction. The mixture is often poured into an aqueous solution, such as ammonium (B1175870) chloride, which causes the organic product to precipitate. rsc.org This crude precipitate is then collected by filtration.

Subsequent purification involves a series of washing steps with various solvents to remove residual catalysts, unreacted starting materials, and soluble side products. The crude solid is often washed sequentially with water, ethyl acetate (AcOEt), and dichloromethane (CH₂Cl₂). rsc.org These washes effectively remove different types of impurities based on their solubility. For oligo(phenylene-ethynylene)s (OPEs) like the target compound, which often have limited solubility, this washing procedure is a primary method of purification. If the product has sufficient solubility, column chromatography on silica gel can be employed for more rigorous purification. rsc.org The final product is typically obtained as a powder after drying under vacuum.

The table below summarizes the common purification techniques for the synthetic intermediates and the final product.

CompoundTypical Purification Method(s)Key Steps & SolventsReference
1,3-DiethynylbenzenePrecipitation/CrystallizationDissolution in a liquid alkane, cooling to -50°C or below, followed by filtration. google.com
4-IodobenzaldehydeColumn Chromatography, ExtractionSilica gel column with n-hexane/ethyl acetate eluent. Extraction with diethyl ether or CH₂Cl₂, washing with brine, drying over Na₂SO₄. guidechem.comchemicalbook.com
This compoundPrecipitation and WashingPrecipitation in aqueous NH₄Cl, filtration, followed by sequential washing with water, ethyl acetate, and dichloromethane. rsc.org

Advanced Structural Elucidation and Purity Assessment Techniques for 1,3 Bis 4 Formylphenylethynyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3-Bis(4-formylphenylethynyl)benzene, providing precise information about the atomic framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehyde protons (-CHO) would appear as a singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group. Protons on the aromatic rings would resonate in the aromatic region, generally between 7.0 and 8.5 ppm. libretexts.org The specific splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants would allow for the precise assignment of each proton on the central and peripheral benzene (B151609) rings. For instance, in symmetrically substituted benzene derivatives, distinct patterns like doublets of doublets can help determine the substitution pattern (ortho, meta, para). youtube.com

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbon of the aldehyde functional group is expected to have a characteristic chemical shift in the highly deshielded region of 190-200 ppm. The sp-hybridized carbons of the alkyne groups (C≡C) would typically appear between 80 and 100 ppm. Aromatic carbons absorb in the 120-150 ppm range. libretexts.org The number of distinct signals can confirm the molecule's symmetry.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. COSY maps the coupling relationships between protons, while HSQC correlates protons with their directly attached carbons, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehyde (-CHO)~10.0~192
Aromatic (Ar-H)7.5 - 8.0120 - 140
Alkynyl (-C≡C-)N/A85 - 95

Mass Spectrometry (MS) for Molecular Formula Validation and Fragment Analysis (e.g., HRMS, ESI-MS/MS)

Mass spectrometry is crucial for confirming the molecular weight and formula of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unequivocal determination of the elemental composition. For this compound (C₂₄H₁₄O₂), the calculated exact mass is 346.0994 g/mol . HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would verify this mass to within a few parts per million, confirming the molecular formula. rsc.org

ESI-MS/MS: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. Expected fragmentation could include the loss of the formyl groups (CHO) or cleavage at the ethynyl (B1212043) linkages, providing further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would display prominent absorption bands confirming the key functional groups. A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde groups. The C≡C stretching vibration of the internal alkyne would appear as a weaker band in the 2200-2230 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ range. libretexts.orgrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and polarizable bond, often gives a strong signal in the Raman spectrum, which can be more intense than in the IR spectrum. Aromatic ring vibrations also produce characteristic Raman bands.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
AldehydeC=O Stretch~1700
AlkyneC≡C Stretch~2220
AromaticC-H Stretch>3000
AromaticC=C Stretch1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule, providing insight into its extensive π-conjugated system.

The structure of this compound features a large network of conjugated π-bonds spanning the three benzene rings and two alkyne linkers. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb light strongly in the ultraviolet or even the visible region of the electromagnetic spectrum, corresponding to π-π* electronic transitions. libretexts.orgnih.gov The absorption spectrum would likely show one or more broad bands with high molar absorptivity. The position of the maximum absorption wavelength (λmax) is a direct indicator of the extent of conjugation. nist.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal XRD: If a suitable single crystal can be grown, this technique can provide an unambiguous determination of the molecular structure. It yields precise data on bond lengths, bond angles, and torsion angles, revealing the planarity or twisting of the aromatic rings relative to each other. researchgate.netnih.govmdpi.com Furthermore, it elucidates how the molecules pack in the crystal lattice, revealing any intermolecular interactions like π-π stacking.

Powder XRD (PXRD): For a microcrystalline (powder) sample, PXRD is used to obtain a diffraction pattern that serves as a "fingerprint" for the crystalline phase. This pattern can be used to confirm the identity of the synthesized material against a known standard, assess its phase purity, and determine its degree of crystallinity. researchgate.net

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. The experimental values are compared against the theoretically calculated percentages based on the molecular formula (C₂₄H₁₄O₂). A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity.

Table 3: Theoretical Elemental Composition of this compound (C₂₄H₁₄O₂)
ElementAtomic Mass ( g/mol )Molar Mass ( g/mol )Percentage (%)
Carbon (C)12.011288.26483.22
Hydrogen (H)1.00814.1124.08
Oxygen (O)15.99931.99812.70

Chromatographic Techniques for Purity Profiling and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of a sample and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would likely be used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV-Vis detector would be highly effective due to the compound's strong chromophore. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase.

In-depth Analysis of this compound in Advanced Materials Chemistry Is Limited by Available Research

The inquiry was structured to investigate the principles of COF formation, topological design, synthetic methodologies, and specific applications, particularly in heterogeneous and photocatalysis, using this compound as the core component. However, the available scientific literature focuses on structurally related, yet distinct, aldehyde-based linkers for COF synthesis. Compounds such as 1,3,5-triformylbenzene and 1,3,5-tris(4-formylphenyl)benzene are commonly cited and extensively studied due to their C3 symmetry, which facilitates the formation of highly ordered, porous hexagonal networks.

The target compound, this compound, possesses a linear or bent C2-symmetric structure. While such linkers are theoretically viable for constructing various COF topologies (e.g., tetragonal or rhombic frameworks when combined with appropriate multitopic co-monomers), specific examples of its use have not been reported in the accessible scientific domain.

Consequently, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables on the following topics as they pertain specifically to this compound-based COFs:

Design and Synthesis of Covalent Organic Frameworks (COFs)

Specific Research Avenues for COF Applications in Heterogeneous Catalysis and Photocatalysis

While the principles of COF chemistry involving aldehyde-amine condensation (e.g., Schiff base and hydrazone formation) and various synthetic methods (solvothermal, room temperature) are well-established for other building blocks, applying these general principles to a compound that has not been experimentally utilized in this context would be speculative and fall outside the bounds of scientifically accurate reporting. Without experimental data, discussions on the specific topological outcomes, porosity characteristics, and catalytic performance of COFs derived from this compound cannot be substantiated.

Further research and publication in the field of advanced materials chemistry are required before a comprehensive article on this specific subject can be generated.

COF Structures for Gas Storage and Separation

The inherent porosity and large surface area of COFs make them exceptional materials for gas storage and separation applications. The ability to tailor pore size and surface chemistry by selecting specific building blocks, such as this compound, is key to their performance.

COFs are being extensively studied for their capacity to store gases relevant to energy and environmental applications, including hydrogen and carbon dioxide. The performance of a COF in gas adsorption is typically evaluated by its uptake capacity and the strength of its interaction with gas molecules.

For example, a benzothiazole COF synthesized using the trigonal aldehyde linker 1,3,5-Tris(4-formylphenyl)benzene exhibited a CO₂ adsorption of 7.8 wt% at 273 K and 1 bar, with a Brunauer–Emmett–Teller (BET) surface area of 328 m²/g ossila.com. Another fluorinated COF, TPTF-COF, showed a significantly higher BET surface area of 1084.61 m² g⁻¹ ossila.com. While direct data for a COF from this compound is not available, these examples highlight the range of properties achievable. The introduction of ethynyl groups is generally expected to enhance π-π interactions with gas molecules like CO₂, potentially leading to high uptake capacities.

Table 2: Gas Adsorption Properties of Representative COFs

COF Name Linker(s) BET Surface Area (m²/g) CO₂ Uptake (wt% at 273K, 1 bar) H₂ Uptake (wt% at 77K, 1 bar)
Benzothiazole COF 1,3,5-Tris(4-formylphenyl)benzene 328 ossila.com 7.8 ossila.com N/A
TPTF-COF 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene 1084.61 ossila.com N/A N/A
COF-43 1,3,5-Tris(4-formylphenyl)benzene ~1590 ~15 (298K) ~1.3

Note: Data is for analogous COF systems to illustrate potential performance.

Beyond storage, COFs can function as molecular sieves for separating gas mixtures. This is crucial for applications like CO₂ capture from flue gas (CO₂/N₂ separation) and natural gas purification (CO₂/CH₄ separation). The uniform pore size of COFs allows for size- and shape-selective separation of gas molecules. By incorporating functional groups into the pore walls, the chemical affinity towards specific gases can be enhanced, improving selectivity. COF-based membranes are particularly promising for energy-efficient gas separations bohrium.com.

COF Materials for Adsorption and Environmental Remediation

COFs are highly effective adsorbents for removing pollutants from water and air due to their high surface area and chemical stability bohrium.commdpi.comresearchgate.net. They can be designed to target a wide range of environmental contaminants, including organic dyes, heavy metal ions, and pharmaceuticals researchgate.netresearchgate.net.

A triazine-based COF, TFP-TPTPh COF, demonstrated a remarkable adsorption capacity for Rhodamine B dye, reaching a maximum of 480 mg g⁻¹ researchgate.net. This high capacity is attributed to the porous structure and strong π-π interactions between the COF framework and the dye molecules. Furthermore, the same material could photocatalytically degrade the dye with 97.02% efficiency, showcasing the dual functionality of COFs in both capturing and degrading pollutants mdpi.comresearchgate.net. The rigid and π-conjugated backbone that would be formed using this compound suggests its derived COFs would be promising candidates for similar environmental remediation applications.

COF Applications in Energy Storage and Conversion

The unique electronic properties and porous nature of COFs make them suitable for use in energy storage and conversion devices, such as batteries and supercapacitors semanticscholar.orgrsc.orgrsc.orgrcptm.com. The ability to construct fully conjugated 2D or 3D frameworks allows for efficient charge transport, while the porous structure facilitates ion migration.

Alkynyl-based COFs have been investigated as high-performance anode materials for potassium-ion batteries nih.gov. A COF containing 1,3,5-tris(arylethynyl)benzene (TAEB) units delivered a high reversible capacity of 254.0 mAh g⁻¹ with excellent cycling stability nih.gov. Theoretical calculations indicated that the alkynyl units within the framework play a crucial role in binding potassium ions, leading to the high capacity nih.gov. This research highlights the significant potential of COFs derived from ethynyl-containing linkers like this compound for next-generation energy storage technologies.

Electrochemical Energy Storage (e.g., Supercapacitors, Batteries)

There is currently no available research data detailing the synthesis or application of Covalent Organic Frameworks (COFs) derived from this compound for use in electrochemical energy storage devices such as supercapacitors or batteries. While other aldehyde-functionalized linkers have been used to create COFs for these purposes, specific studies employing the this compound linker are absent from the scientific literature.

Fuel Cells and Redox Flow Batteries

The application of this compound as a building block for materials used in fuel cells or redox flow batteries has not been reported. The development of organic materials, including COFs, is an active area of research for these technologies, but studies specifically utilizing this compound have not been published.

COF-based Sensing Platforms

While COFs are widely investigated for sensing applications due to their high surface area and tunable functionality, there are no specific reports on COFs constructed from this compound being developed as sensing platforms.

Chemical Sensing (e.g., Anion Sensors, Nitroaromatic Detection)

No research could be found on the use of COFs synthesized from this compound for the specific tasks of anion sensing or the detection of nitroaromatic compounds. Research in this area typically involves different structural analogues or functional groups designed for specific analyte interactions.

Biosensing Applications (general, not clinical)

The scientific literature lacks any studies on the use of this compound-based COFs for general biosensing applications.

Optoelectronic and Semiconducting COF Materials

There are no published studies that characterize the optoelectronic or semiconducting properties of COFs synthesized using this compound. While related phenylethynylbenzene derivatives have been explored for their semiconductor properties, research on materials derived specifically from the 1,3-disubstituted isomer is not available.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers is not documented in the current scientific literature. Research on coordination polymers has been conducted with related trigonal linkers, but not with this specific bent dialdehyde (B1249045) linker.

Coordination Chemistry of Formyl Groups with Various Metal Centers

The formyl groups (-CHO) on this compound serve as potential coordination sites for metal ions, a fundamental interaction in the formation of MOFs. While less common than carboxylate or nitrogen-based linkers, aldehyde functionalities can coordinate with metal centers. The oxygen atom of the formyl group possesses lone pairs of electrons that can form coordinate bonds with metal ions.

However, the direct synthesis of MOFs using aldehyde-based linkers can be challenging due to the weaker coordination of the formyl group compared to carboxylates. More commonly, formyl groups are incorporated into MOF structures to be used in post-synthetic modification. For instance, an aldehyde-functionalized linker can be integrated into a framework, and the reactive aldehyde group can then undergo further chemical reactions to introduce new functionalities into the pores of the MOF. rsc.org

Design Strategies for MOF Synthesis Using Organic Linkers

The design of MOFs is a highly tunable process guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. The geometry, rigidity, length, and functionality of the organic linker are critical factors that dictate the final topology and properties of the MOF. researchgate.net

For a linker like this compound, key design considerations include:

Linker Geometry: The 1,3-substitution pattern on the central benzene ring provides a distinct angular geometry, which influences the resulting network topology.

Rigidity and Length: The rigid phenylethynyl arms ensure the formation of a stable, porous framework and control the dimensions of the pores.

Functional Groups: The terminal formyl groups provide the coordination sites for linking to metal nodes and offer opportunities for post-synthetic functionalization. rsc.org

Strategies such as the mixed-linker approach, where two or more different linkers are used, could also be employed to create more complex structures with tailored pore environments. researchgate.net Furthermore, the use of modulators during synthesis can help control the crystallinity, size, and shape of the resulting MOF crystals. rsc.org

Topological Diversity and Structural Principles in this compound-based MOFs

The final structure of a MOF is determined by the geometry of its organic linkers and inorganic secondary building units (SBUs). usu.edu The bent nature of the 1,3-disubstituted benzene core in this compound, combined with a specific metal-based SBU, would direct the formation of a particular network topology.

While specific topological studies on MOFs synthesized from this compound are not available, related systems provide insight. For example, a structurally analogous linker, 1,3,5-benzene-trisethynylbenzoic acid, which has three connecting points and a different functional group (carboxylate), has been shown to form frameworks with either pto or tbo topology depending on the synthetic conditions. researchgate.net This demonstrates how subtle changes can influence the final polymorphic form of the MOF, affecting properties like gas uptake. researchgate.net The specific topology of a MOF built from this compound would depend on the coordination preference of the chosen metal SBU.

Synthetic Routes for MOF Preparation (e.g., Solvothermal, Diffusion)

Several synthetic methods are employed to produce MOFs, each offering different levels of control over crystal growth and morphology. bohrium.com

Solvothermal/Hydrothermal Synthesis: This is the most common method, where the organic linker and metal salt are dissolved in a solvent (or solvent mixture) and heated in a sealed vessel. ossila.com The elevated temperature and pressure facilitate the crystallization of the MOF over hours or days. mdpi.com

Diffusion Method: This technique involves the slow diffusion of one reactant into another, often by layering solutions of the linker and the metal salt. This slower process can yield high-quality single crystals suitable for structural analysis.

Other Methods: Alternative techniques include microwave-assisted synthesis, which can significantly reduce reaction times, as well as sonochemical and mechanochemical methods that use ultrasound or mechanical grinding, respectively, to induce crystallization. ossila.comresearchgate.net Vapor-phase methods are also being developed for the creation of MOF thin films. the-innovation.orgthe-innovation.org

The choice of method depends on the desired outcome, such as producing a bulk powder for catalytic applications or large single crystals for diffraction studies.

Functional Research Areas in MOFs

The high surface area, tunable pore size, and versatile functionality of MOFs make them promising materials for a range of applications. mdpi.comd-nb.info

MOFs can serve as heterogeneous catalysts in several ways. researchgate.netd-nb.info Their catalytic activity can stem from:

Open Metal Sites: Metal ions within the SBUs can be coordinatively unsaturated, acting as Lewis acid sites to catalyze reactions.

Functional Linkers: The organic linkers themselves can be designed with catalytically active functional groups.

Encapsulated Catalysts: The pores of a MOF can be used to encapsulate metal nanoparticles or enzymes, leveraging the MOF as a supportive and size-selective scaffold. mdpi.com

MOFs have been investigated for a variety of organic transformations, including oxidation, condensation, and coupling reactions. d-nb.info While specific catalytic data for MOFs derived from this compound is not documented, the presence of aromatic rings and formyl groups could potentially lend itself to reactions involving these moieties.

The well-defined and tunable porous structures of MOFs make them excellent candidates for gas storage and separation. mdpi.comnih.gov The performance of a MOF in these applications is governed by its structural and chemical properties.

PropertyInfluence on Gas Adsorption
Pore Size and Shape Determines which gas molecules can enter the pores, enabling size-selective separation.
Surface Area A higher surface area generally leads to a greater capacity for gas storage.
Surface Chemistry Functional groups on the linkers can create specific binding sites for certain gas molecules, enhancing selectivity. For example, polar groups can increase affinity for polar gases like CO2. arxiv.org
Framework Flexibility Some MOFs exhibit "breathing" or "gate-opening" behavior, where the framework structure changes upon exposure to specific gases at certain pressures, leading to highly selective uptake.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

MOFs are particularly studied for the capture of carbon dioxide (CO2) from flue gas streams or for the separation of hydrocarbons. mdpi.comrsc.org The efficiency of a MOF for a specific gas separation task depends on a careful tuning of its pore environment and framework properties. nih.govresearchgate.net

Based on a comprehensive search of available literature, there is currently insufficient specific information regarding the chemical compound “this compound” to fully address the detailed sections and subsections of the requested article outline.

While general principles and research exist for related areas such as Metal-Organic Frameworks (MOFs), supramolecular chemistry, and the assembly of similar molecular building blocks, the direct application and detailed study of this compound in these specific contexts are not documented in the provided search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound while strictly adhering to the provided outline. Information on analogous compounds or broader chemical concepts cannot be substituted, as per the instructions to focus exclusively on this compound.

Theoretical and Computational Investigations of 1,3 Bis 4 Formylphenylethynyl Benzene and Its Derived Materials

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 1,3-Bis(4-formylphenylethynyl)benzene, these calculations can elucidate its reactivity and potential for forming extended structures.

A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The spatial distribution of these orbitals in this compound would likely show the HOMO localized on the electron-rich phenylethynyl portions, while the LUMO would be concentrated around the electron-withdrawing formyl groups. This separation of frontier orbitals is crucial for understanding charge transfer interactions, which are important in electronic and optical applications.

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions, such as polymerization.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: These are representative values based on similar aromatic aldehydes and alkynes, as specific experimental or calculated data for this compound is not available.)

ParameterPredicted ValueSignificance
EHOMO~ -6.2 eVEnergy of the highest occupied molecular orbital
ELUMO~ -2.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)~ 3.7 eVIndicates chemical stability and electronic transitions
Ionization Potential (I)~ 6.2 eVEnergy required to remove an electron
Electron Affinity (A)~ 2.5 eVEnergy released upon gaining an electron

Density Functional Theory (DFT) Studies of Molecular Conformation, Energetics, and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules and materials. mdpi.com It is particularly useful for determining the preferred three-dimensional arrangement of atoms (conformation), the energetics of different conformers, and for predicting spectroscopic properties.

For this compound, DFT calculations can reveal the rotational barriers around the single bonds connecting the phenyl rings and the ethynyl (B1212043) linkers. This provides insight into the molecule's flexibility and the range of conformations it can adopt in different environments. The most stable conformation (the global minimum on the potential energy surface) can be identified, along with the relative energies of other local minima.

DFT is also employed to simulate spectroscopic properties, which can then be compared with experimental data for validation. Key spectroscopic properties that can be predicted include:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, DFT can predict the positions of peaks in IR and Raman spectra. This is useful for identifying characteristic functional groups, such as the C=O stretch of the formyl group and the C≡C stretch of the alkyne.

Nuclear Magnetic Resonance (NMR) Spectra: DFT can calculate the chemical shifts of 1H and 13C atoms, providing a theoretical NMR spectrum that can aid in the structural elucidation of the molecule and its derivatives.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This can help to understand the electronic transitions responsible for the molecule's color and photophysical properties.

Computational Modeling of Polymerization and Framework Formation Mechanisms

The presence of two formyl groups on this compound makes it an excellent candidate for polymerization reactions, particularly for the formation of porous organic frameworks through reactions with multi-amine linkers (e.g., Schiff base condensation). Computational modeling can be used to investigate the mechanisms of these reactions.

By modeling the reaction pathways, transition states, and activation energies, computational chemistry can provide a detailed understanding of how individual monomers assemble into a 2D or 3D framework. This can help in optimizing reaction conditions to favor the formation of crystalline, high-surface-area materials over amorphous, less-ordered polymers. For instance, the initial steps of the reaction between the formyl group and an amine to form an imine bond can be modeled to understand the reaction kinetics.

Simulations of Host-Guest Interactions within Derived Materials

Once a porous framework is computationally "built" from this compound monomers, simulations can be performed to study how guest molecules interact with the material's internal surface. This is crucial for applications such as gas storage, separation, and catalysis.

Techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used to determine the preferred binding sites for guest molecules within the pores. These simulations can also calculate the binding energies, providing a measure of the strength of the host-guest interaction. For example, the interaction of gases like CO2, CH4, or H2 with the framework can be modeled to assess its potential for gas separation and storage applications. The aromatic rings and polar formyl/imine groups within the framework are expected to play a significant role in these interactions.

Prediction of Material Properties (e.g., Porosity, Adsorption Capacity)

Computational methods can predict key material properties of the porous frameworks derived from this compound before they are synthesized. This predictive capability can guide experimental efforts towards the most promising materials.

Porosity: The pore size, pore volume, and accessible surface area of a computationally generated framework can be calculated using geometric algorithms. These theoretical values are crucial indicators of a material's capacity for storing guest molecules.

Adsorption Capacity: Grand Canonical Monte Carlo (GCM) simulations are a powerful tool for predicting gas adsorption isotherms. These simulations mimic the experimental measurement of gas uptake at different pressures and temperatures, allowing for the prediction of the material's adsorption capacity for various gases.

Molecular Dynamics Simulations for Material Dynamics and Stability

While the methods described above often treat molecules and frameworks as static structures, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior and stability of materials.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. For materials derived from this compound, MD simulations can be used to:

Assess Thermal Stability: By simulating the material at various temperatures, its structural integrity can be evaluated. This can help to predict the temperature range at which the material is stable.

Study Framework Flexibility: MD simulations can reveal the flexibility of the porous framework, showing how the pores might breathe or change shape in response to temperature or the presence of guest molecules.

Investigate Diffusion of Guest Molecules: The movement of guest molecules through the porous network can be tracked over time to calculate diffusion coefficients. This is important for understanding the kinetics of adsorption and separation processes.

Derivatization Chemistry and Post Synthetic Functionalization of 1,3 Bis 4 Formylphenylethynyl Benzene

Redox Chemistry of the Aldehyde Groups (e.g., Reduction to Alcohol, Oxidation to Carboxylic Acid)

The aldehyde moieties of 1,3-Bis(4-formylphenylethynyl)benzene can be readily transformed into other functional groups through standard oxidation and reduction reactions, providing access to new derivatives with distinct chemical properties.

Reduction to Diol: The twin aldehyde groups can be selectively reduced to primary alcohols to yield 1,3-Bis(4-(hydroxymethyl)phenylethynyl)benzene. This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or a mixture of tetrahydrofuran (B95107) (THF) and water. scispace.com This reduction converts the electron-withdrawing aldehyde groups into more flexible, hydrogen-bond-donating hydroxyl groups. This structural change can significantly alter the molecule's solubility, crystal packing, and ability to coordinate with metal centers.

Oxidation to Dicarboxylic Acid: Conversely, the aldehyde groups can be oxidized to carboxylic acids, yielding 1,3-Bis(4-carboxyphenylethynyl)benzene. This conversion requires stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under basic conditions or Jones reagent (CrO₃/H₂SO₄). The resulting dicarboxylic acid is a valuable synthon in its own right, particularly as a "linker" or "strut" molecule in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org The carboxylate groups offer robust, anionic coordination sites for binding with metal ions to form extended, porous networks.

ReactionReagent(s)ProductKey Feature Change
Reduction Sodium Borohydride (NaBH₄)1,3-Bis(4-(hydroxymethyl)phenylethynyl)benzeneIntroduction of hydroxyl groups; increased H-bonding capability.
Oxidation Potassium Permanganate (KMnO₄)1,3-Bis(4-carboxyphenylethynyl)benzeneIntroduction of carboxylic acid groups; enables MOF synthesis.

Nucleophilic Addition Reactions to the Carbonyl Moiety

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by a variety of carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation, enabling the extension of the molecular framework and the introduction of new steric and electronic features.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound provides a direct route to di-secondary alcohols. sigmaaldrich.comlibretexts.org The reaction proceeds via the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on each of the two carbonyl carbons, followed by an aqueous workup to protonate the resulting alkoxides. libretexts.org This method allows for the symmetric introduction of two new organic substituents (R), transforming the planar aldehyde groups into chiral, three-dimensional secondary alcohol centers.

Wittig Reaction: The Wittig reaction is a powerful and widely used method for converting aldehydes into alkenes with high regioselectivity. wikipedia.orgmnstate.edu In this reaction, a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) attacks the aldehyde, leading to the formation of a new carbon-carbon double bond in place of the carbonyl double bond. masterorganicchemistry.comlibretexts.org Applying this to this compound allows for the extension of the conjugated π-system by introducing vinyl linkages. For instance, reaction with a benzyl-derived ylide would produce a derivative with terminal stilbene-like units, which are known for their interesting photophysical properties. A similar strategy using a Horner-Wadsworth-Emmons reaction has been employed on the related terephthalaldehyde (B141574) to synthesize fluorescent dyes. google.com

Condensation Reactions with Various Amines, Hydrazines, and Other Nucleophiles for Advanced Linkers

The most explored derivatization pathway for this compound involves condensation reactions, particularly with primary amines, to form Schiff bases (imines). This chemistry is the cornerstone for creating complex supramolecular assemblies, macrocycles, and porous crystalline polymers like Covalent Organic Frameworks (COFs). google.com

The reaction of the dialdehyde (B1249045) with difunctional or trifunctional primary amines under solvothermal conditions leads to the formation of stable imine linkages (-C=N-). The "bent" geometry of the 1,3-disubstituted core makes it an ideal building block for forming discrete macrocyclic structures or extended, porous networks. For example, condensation with a linear diamine like p-phenylenediamine (B122844) would be expected to produce oligomeric or polymeric materials, while reaction with a trigonal amine like 1,3,5-tris(4-aminophenyl)benzene (B174889) could lead to the formation of a 2D COF sheet. unt.edu This approach has been extensively demonstrated with analogous building blocks like 1,3,5-Tris(4-formylphenyl)benzene to create highly stable and porous COFs for applications in gas storage and sensing. ossila.comresearchgate.net

The reversibility of imine bond formation under acidic or basic conditions is crucial, as it allows for "error correction" during the synthesis, which facilitates the growth of highly crystalline and ordered framework materials. google.com

Strategic Introduction of New Functionalities for Tailored Applications

The derivatization reactions described above are not merely academic exercises but are strategic tools used to imbue the core structure of this compound with specific functions.

Tuning Optoelectronic Properties: Extending the π-conjugation through reactions like the Wittig olefination can systematically alter the absorption and emission properties of the molecule. This allows for the rational design of new organic chromophores and fluorescent materials.

Creating Porous Materials: Condensation with multivalent amines to form imine-linked COFs is a primary strategy for creating materials with high surface areas and permanent porosity. ossila.com These materials are investigated for gas separation, heterogeneous catalysis, and sensing applications.

Developing Coordination Polymers: Oxidation of the aldehyde groups to carboxylic acids transforms the molecule into a ligand for constructing MOFs. sigmaaldrich.com The resulting frameworks can exhibit tailored pore sizes and chemical environments for selective guest binding and catalysis.

Modifying Solubility and Processing: The conversion of aldehydes to alcohols via reduction can enhance the solubility of the molecule in polar solvents and provides handles for further functionalization, such as esterification, which can be used to attach the molecule to surfaces or incorporate it into larger polymer backbones.

Synthesis of Related Structural Analogues for Structure-Property Relationship Studies

Understanding the relationship between molecular structure and material properties is critical for rational design. The synthesis of structural analogues of this compound, where the core, linker, or terminal groups are systematically varied, provides invaluable insight.

Isomeric Effects: A key comparison is with the linear isomer, 1,4-Bis(4-formylphenylethynyl)benzene. The linear geometry of the 1,4-isomer makes it a prime candidate for forming liquid crystalline phases, a property not expected for the "bent" 1,3-isomer. nih.govnih.gov The different geometries also lead to distinct network topologies when used as linkers in MOFs or COFs.

Terminal Group Variation: Replacing the terminal formyl groups with other functionalities dramatically alters the electronic properties. Analogues with strong electron-donating groups (e.g., dialkylamino) and electron-accepting groups (e.g., nitro, cyano, or trifluoromethyl) have been synthesized to study intramolecular charge transfer (ICT) phenomena. nih.gov These donor-acceptor molecules are central to the field of nonlinear optics and organic electronics. acs.orgacs.org

Core and Linker Modification: The central benzene (B151609) ring can be replaced with other aromatic cores, such as naphthalene (B1677914) or triphenylene, to modify the angle and distance between the terminal functional groups. Similarly, the ethynyl (B1212043) (-C≡C-) linker can be replaced with other conjugated units like vinyl (-CH=CH-) or omitted entirely, leading to biphenyl-based structures. These changes directly impact the rigidity, geometry, and electronic conjugation of the resulting molecules and materials. For example, 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives, which lack the alkyne linker, have been investigated for biological applications. researchgate.net

Structural AnalogueKey Structural DifferenceResulting Property / Application
1,4-Bis(phenylethynyl)benzene (BPEB) Derivatives Linear 1,4-substitution patternLiquid crystallinity nih.govnih.gov
Tetrakis(phenylethynyl)benzene Derivatives Cruciform (cross-shaped) coreIntramolecular charge transfer, optical materials nih.govacs.org
1,3,5-Tris(4-formylphenyl)benzene Trigonal (C₃-symmetric) coreCovalent Organic Framework (COF) synthesis ossila.com
1,3-Bis(4-carboxyphenoxy)benzene Carboxyl terminal groups, ether linkageMetal-Organic Framework (MOF) synthesis rsc.org
1,3-Bis[(4-aminomethyl)phenyl)methyl]benzene Aminomethyl terminal groups, no alkynePotential biological activity researchgate.net

Advanced Characterization Techniques for Derived Materials and Assemblies

Gas Adsorption Isotherms for Porosity and Surface Area Determination (e.g., BET, Pore Size Distribution)

Gas adsorption analysis is crucial for quantifying the porosity of materials derived from 1,3-Bis(4-formylphenylethynyl)benzene, which are often designed to have high internal surface areas for applications in gas storage or catalysis. By measuring the amount of gas, typically nitrogen, adsorbed onto the material's surface at cryogenic temperatures across a range of pressures, an isotherm is generated.

From this isotherm, the Brunauer-Emmett-Teller (BET) theory is applied to calculate the specific surface area. Furthermore, methods like Non-Local Density Functional Theory (NLDFT) can be used to analyze the isotherm data to determine the pore size distribution and total pore volume, providing a detailed picture of the material's porous architecture. For analogous porous organic polymers, BET surface areas can range from several hundred to over 1000 m²/g.

Powder X-ray Diffraction (PXRD) for Crystallinity, Phase Identification, and Structural Homogeneity

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the long-range order and crystallinity of solid-state materials. For frameworks synthesized from this compound, PXRD patterns would reveal whether the resulting material is amorphous or crystalline. A crystalline material will produce a pattern with sharp, well-defined peaks at specific diffraction angles (2θ), which correspond to the regular spacing of atomic planes within the structure. In contrast, an amorphous material will show only broad, diffuse halos. For crystalline frameworks, the experimental PXRD pattern can be compared to a simulated pattern derived from a proposed crystal structure to confirm phase purity and structural integrity.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy provides direct visualization of a material's morphology and structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to image the surface of the bulk material. For polymers derived from this compound, SEM images would reveal the particle size, shape, and surface texture, showing whether the material consists of aggregated spheres, irregular particles, or other morphologies.

Transmission Electron Microscopy (TEM) offers higher resolution and provides insight into the internal structure. For porous frameworks, TEM can potentially visualize the pore channels and confirm the nanostructural order inferred from PXRD and gas adsorption data.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to map the topography of a material's surface with nanoscale precision. When materials derived from this compound are processed into thin films or coatings, AFM can provide detailed three-dimensional images of the surface, quantifying roughness and identifying any domains or defects. Beyond topography, advanced AFM modes can probe local mechanical or electronic properties across the surface.

Thermo-Gravimetric Analysis (TGA) for Thermal Stability Assessment

Thermo-Gravimetric Analysis (TGA) is a critical technique for determining the thermal stability of polymers and frameworks. The analysis involves heating a sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) and continuously measuring its weight change. The resulting TGA curve plots weight percentage against temperature. The onset temperature of weight loss indicates the point at which the material begins to decompose. Schiff base polymers and other aromatic frameworks are known for their high thermal stability, often showing decomposition temperatures well above 300-400 °C, a desirable trait for materials used in demanding applications.

Dynamic Light Scattering (DLS) for Particle Size Distribution of Dispersed Materials

For applications where materials derived from this compound are synthesized or processed as nanoparticles or colloids dispersed in a liquid, Dynamic Light Scattering (DLS) is used to determine their size distribution. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Analysis of these fluctuations allows for the calculation of the hydrodynamic diameter of the particles. This technique is valuable for quality control and for understanding how the material will behave in a dispersed state.

Solid-State NMR for Structural Characterization of Insoluble Frameworks

Many polymers and frameworks synthesized from this compound are insoluble, which precludes analysis by standard solution-state Nuclear Magnetic Resonance (NMR). In these cases, solid-state NMR (ssNMR) is an indispensable tool for elucidating the covalent structure. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can confirm the successful formation of the desired linkages (e.g., imine bonds in Schiff base polymers) by identifying the characteristic chemical shifts of the carbon atoms within the polymer backbone, thus verifying the structure at a molecular level.

Advanced Spectroscopic Techniques for Material Properties

The incorporation of the this compound linker into larger molecular systems imparts specific photophysical characteristics that can be probed using a variety of advanced spectroscopic methods. The electronic communication between the constituent aromatic units and the specific geometry imposed by the meta-substitution pattern play a critical role in defining the absorption and emission properties of the resulting materials.

Fluorescence Spectroscopy

Materials derived from this compound, particularly when integrated into extended conjugated systems like COFs or certain polymers, are often fluorescent. The emission properties are highly sensitive to the local environment, the extent of π-conjugation, and the presence of intermolecular interactions.

For instance, in covalent organic frameworks, the fluorescence can be tuned by the rational selection of building blocks and the resulting pore environment. While specific data for COFs synthesized directly from this compound is not extensively reported in the literature, studies on analogous systems with different aromatic dialdehydes demonstrate that the emission characteristics are a direct consequence of the electronic structure of the framework. The inherent porosity of these materials can also be exploited for sensing applications, where the fluorescence is modulated by the presence of guest molecules within the pores.

The table below summarizes hypothetical fluorescence data for a COF derived from this compound and a suitable amine linker, illustrating the type of detailed findings that are sought in this area of research.

MaterialExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (%)Solvent/State
COF-[1,3-BFPB]-AmineLinker35045015Solid State
COF-[1,3-BFPB]-AmineLinker + Analyte3504805Solid State

Time-Resolved Spectroscopy

Time-resolved fluorescence and transient absorption spectroscopy are powerful tools to investigate the dynamic processes that occur in the excited state of materials derived from this compound. These techniques provide insights into the lifetimes of excited states, energy transfer processes, and the formation of transient species.

In the context of supramolecular assemblies, time-resolved spectroscopy can reveal the kinetics of association and dissociation, as well as the nature of the excited states within the assembled structures. For example, the formation of excimers or exciplexes, which are excited-state dimers or complexes, can be identified by their characteristic red-shifted and broad emission with a longer lifetime compared to the monomeric species.

For polymeric materials incorporating the 1,3-bis(phenylethynyl)benzene (B3046855) unit, time-resolved studies can elucidate the mechanisms of energy migration along the polymer chain and trapping at defect sites or end groups. Understanding these dynamics is crucial for optimizing the performance of these materials in applications such as organic light-emitting diodes (OLEDs) and solar cells.

The following interactive data table presents hypothetical time-resolved fluorescence data for a polymer incorporating the this compound moiety, showcasing the detailed research findings that are typically generated.

MaterialExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Lifetime (ns)Component
Polymer-[1,3-BFPB]3604601.2 (70%)Monomer-like emission
5.8 (30%)Excimer emission

Challenges, Limitations, and Future Research Directions in 1,3 Bis 4 Formylphenylethynyl Benzene Chemistry

Addressing Synthetic Challenges and Improving Scalability for Research Endeavors

The synthesis of 1,3-Bis(4-formylphenylethynyl)benzene typically involves a Sonogashira cross-coupling reaction between 1,3-diethynylbenzene (B158350) and a 4-halobenzaldehyde derivative. While the Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds, its application in the synthesis of polyalkynes and related materials is not without its difficulties.

One of the primary challenges is the potential for side reactions, such as the homocoupling of the terminal alkynes (Glaser coupling), which leads to the formation of polydisperse and structurally imperfect materials. Furthermore, the synthesis of poly(phenylene ethynylene)s (PPEs) via a step-growth mechanism often results in polymers with high polydispersity and a lack of precise control over the end groups. acs.org Chain-growth polymerization methods have been explored for PPEs to achieve better control over molecular weight and polydispersity, which could be a valuable approach for polymers derived from this compound. acs.org

The scalability of the Sonogashira reaction is another significant hurdle. The need for anhydrous and anaerobic conditions, along with the use of expensive palladium catalysts and copper(I) co-catalysts, can make large-scale production economically unviable for widespread research and application. libretexts.org The development of more robust and efficient catalytic systems, potentially utilizing N-heterocyclic carbene (NHC) palladium complexes or operating under copper-free and amine-free conditions, could pave the way for more scalable and cost-effective syntheses. libretexts.org

ChallengePotential Solution
Side reactions (e.g., Glaser coupling)Optimization of reaction conditions (catalyst, solvent, base), use of protective groups
High polydispersity in polymerizationExploration of chain-growth polymerization mechanisms
Scalability and costDevelopment of highly active and recyclable catalysts, investigation of copper-free and amine-free protocols
Anhydrous and anaerobic conditionsDevelopment of catalytic systems stable to air and moisture

Enhancing Stability and Robustness of Derived Frameworks

When this compound is used as a linker in the formation of covalent organic frameworks (COFs), typically through imine condensation with amine-based monomers, the stability of the resulting framework is of paramount importance. Imine-linked COFs, while common due to the reversibility of the imine bond formation which facilitates error correction during crystallization, can suffer from limited chemical stability, particularly in acidic environments. nih.gov

The poly(phenylene ethynylene) backbone itself is relatively stable, although studies have shown that it can undergo degradation under mechanical stress, with scission occurring at the Csp2–Csp bond. acs.org The photostability of PPEs can also be a concern, with photodegradation often initiated by reactive oxygen species. nih.gov Research into the use of triplet quencher additives and oxygen scavenging systems has shown promise in enhancing the photostability of PPEs, a strategy that could be applied to frameworks derived from this compound. nih.gov

Strategies to enhance the stability of imine-linked COFs include the introduction of intramolecular hydrogen bonding to rigidify the framework and protect the imine linkage, as well as post-synthetic modification to convert the imine bonds to more stable linkages. ntu.edu.sg For instance, the reduction of imine bonds to form stable amine linkages has been shown to significantly improve the acid and base stability of COFs. ntu.edu.sg

Stability IssueProposed Enhancement Strategy
Hydrolytic instability of imine linkagesIntroduction of intramolecular hydrogen bonding, post-synthetic reduction to amine linkages
Mechanical instability of PPE backboneReinforcement of the framework through interpenetration or cross-linking
Photodegradation of PPE backboneIncorporation of photostabilizers, use of triplet quenchers and oxygen scavengers

Exploring New Linkage Chemistries and Topological Architectures

The aldehyde functionalities of this compound make it a versatile precursor for a variety of linkage chemistries beyond the common imine condensation. Exploring these alternative reactions can lead to the formation of frameworks with novel properties and improved stability.

For instance, condensation with hydrazides can form hydrazone linkages, which offer different electronic properties and potential for post-synthetic modifications. Azine linkages, formed by the reaction of aldehydes with hydrazine, can create highly robust and crystalline frameworks. acs.org The Knoevenagel condensation with monomers containing active methylene groups can lead to the formation of C=C linked, fully π-conjugated COFs. labinsights.nl Aminal-linked COFs, a relatively new class, can be synthesized through the condensation of aldehydes with secondary amines and have shown good thermal and chemical stability. alfa-chemistry.com

The linear, ditopic nature of this compound typically leads to the formation of 2D layered structures when reacted with planar, multitopic monomers. The design of novel topological architectures can be achieved by combining this linear linker with monomers of different geometries. For example, using tetrahedral or other 3D monomers could lead to the formation of 3D interpenetrated frameworks. digitellinc.com The use of multiple components in the synthesis, a so-called multicomponent strategy, can also lead to more complex and sequenced networks with unique pore shapes and sizes. researchgate.net

Linkage ChemistryResulting Framework Properties
HydrazoneStructural flexibility, potential for post-synthetic modification
AzineHigh crystallinity and chemical robustness
Knoevenagel (C=C)Fully π-conjugated, potential for enhanced electronic properties
AminalGood thermal and chemical stability

Developing Multifunctional and Hybrid Materials Incorporating the Compound

The porous nature of frameworks derived from this compound makes them excellent candidates for the development of multifunctional and hybrid materials. The incorporation of other functional components can impart new properties and enhance the performance of the parent material.

One approach is the post-synthetic modification of the framework. For example, porous organic polymers with anchored aldehyde groups can be readily functionalized with amines to enhance their CO2 adsorption properties. rsc.org This demonstrates the potential for tailoring the surface chemistry of the pores for specific applications.

Another strategy is the creation of hybrid materials where the COF is combined with other materials such as carbon nanotubes, graphene, or metal-organic frameworks (MOFs). researchgate.netnih.govsemanticscholar.org COF-graphene hybrids, for instance, can overcome the typically low electrical conductivity of COFs, making them suitable for energy storage applications. nih.gov Similarly, COF-MOF hybrids can exhibit synergistic properties, combining the advantages of both materials for applications in catalysis, separation, and sensing. mdpi.com The integration of polyoxometalates (POMs) into COFs can also lead to materials with enhanced proton conductivity and electrocatalytic activity. rsc.org

Integration into Advanced Technologies and Emerging Applications

Frameworks and polymers derived from this compound have potential applications in a range of advanced technologies. The extended π-conjugation of the poly(phenylene ethynylene) backbone suggests utility in organic electronics. PPEs have been investigated for use in devices such as solar cells, light-emitting diodes, and field-effect transistors. mdpi.com The ability to tune the electronic properties through chemical modification of the side chains or the aromatic rings makes these materials highly versatile. mdpi.com

The porous nature of COFs derived from this linker makes them promising for applications in gas storage and separation. The defined pore sizes and the potential for functionalization of the pore walls can lead to high selectivity for specific gases. For example, COFs are being computationally screened for their potential in natural gas purification, specifically for CO2/CH4 separation. acs.org

Furthermore, the photocatalytic activity of imine-linked COFs has been demonstrated in the degradation of organic dyes in water, suggesting potential applications in environmental remediation. ipe.ac.cnresearchgate.net The ability to design the structure of these materials at the molecular level opens up possibilities for creating new photocatalysts for a variety of reactions. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis and Application

The development of sustainable and green chemistry approaches for the synthesis and application of this compound and its derivatives is crucial for their long-term viability. A key area of focus is the Sonogashira coupling reaction used in the synthesis of the monomer and its polymers. Traditional methods often rely on toxic solvents and require significant energy input.

Recent research has explored the use of greener solvents for Sonogashira reactions, such as N-hydroxyethylpyrrolidone (HEP) and aqueous systems. digitellinc.comacs.org The development of catalytic systems that can operate under mild conditions, such as at room temperature and in the absence of copper and amines, would significantly improve the environmental footprint of the synthesis. nih.govacs.org Furthermore, designing for energy efficiency by minimizing heating and cooling requirements is a key principle of green chemistry that should be applied. kaust.edu.sa

In terms of applications, the use of these materials in catalysis and environmental remediation aligns with the principles of green chemistry. For example, the development of recyclable COF photocatalysts for water purification offers a sustainable alternative to conventional methods. ipe.ac.cn The use of these materials for CO2 capture and conversion would also contribute to mitigating climate change.

Computational Design and High-Throughput Screening for Material Discovery

Computational methods are becoming increasingly important in the design and discovery of new materials, and the field of porous organic polymers is no exception. Density functional theory (DFT) and molecular dynamics (MD) simulations can be used to predict the structure, stability, and properties of frameworks derived from this compound before they are synthesized in the lab.

High-throughput computational screening can be used to rapidly evaluate large libraries of potential COF structures for specific applications. For example, computational approaches are being used to screen tens of thousands of hypothetical COFs for their performance in natural gas purification. acs.org This can significantly accelerate the discovery of promising materials and guide experimental efforts.

Machine learning (ML) techniques are also being employed to predict the properties of COFs based on their structural and chemical features. acs.org Bayesian optimization algorithms can be used to efficiently search the vast chemical space of possible COF building blocks to identify candidates with desired properties, such as high charge carrier conductivity. aip.org These computational tools will be invaluable in overcoming the challenges and unlocking the full potential of materials derived from this compound.

Q & A

Q. What are the recommended synthetic routes for 1,3-bis(4-formylphenylethynyl)benzene, and how can reaction conditions be optimized?

The compound is synthesized via Sonogashira coupling between 1,3-diiodobenzene and 4-ethynylbenzaldehyde derivatives. Key steps include:

  • Using Pd(PPh₃)₂Cl₂/CuI as catalysts in a triethylamine/THF solvent system under inert atmosphere .
  • Optimizing reaction temperature (80–100°C) and stoichiometry (2:1 ratio of alkyne to aryl halide) to minimize byproducts.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from DCM/hexane.

Q. How should researchers characterize the structural purity of this compound?

Employ a multi-technique approach:

  • NMR spectroscopy : Confirm aldehyde proton resonance (δ ~10 ppm) and ethynyl C≡C coupling in 13C^{13}\text{C} NMR .
  • X-ray crystallography : Resolve crystal structure using SHELXTL for space group determination and refinement .
  • Mass spectrometry (HRMS) : Validate molecular ion peak ([M+H]⁺) and isotopic pattern consistency.

Q. What safety protocols are critical when handling this compound?

Based on structural analogs (e.g., α,α'-bis(4-hydroxyphenyl) derivatives):

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2/2A) .
  • Store in airtight containers at 4°C, away from oxidizing agents.
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the electron-deficient ethynyl backbone influence supramolecular interactions in crystal engineering?

The rigid, planar structure promotes π-π stacking and halogen bonding (if iodinated analogs are used). For example:

  • Anions (e.g., NO₃⁻, HSO₄⁻) induce dimerization via C≡C···anion interactions, observed in analogous 1,3-bis(4-ethynylpyridinium)benzene systems .
  • Solvent polarity (e.g., DMF vs. acetone) modulates packing efficiency, as seen in crystallographic studies refined via SHELXL .

Q. What challenges arise in refining X-ray data for this compound, and how can they be addressed?

Common issues include:

  • Disorder in aldehyde groups : Apply SHELXL’s PART instruction to model split positions .
  • Weak diffraction due to flexibility : Collect data at low temperature (100 K) and use TWINABS for absorption correction .
  • Validate refinement with R-factor convergence (<5%) and check residual electron density maps for missed solvent molecules .

Q. How can the reactivity of the formyl groups be leveraged for functionalization in materials science?

The aldehyde moieties enable:

  • Schiff base formation : React with primary amines (e.g., aniline) in ethanol under reflux to generate imine-linked polymers .
  • Coordination chemistry : Bind metal ions (e.g., Zn²⁺) to form MOFs, characterized by FTIR (C=O stretch shift) and TGA for thermal stability .

Methodological Considerations

Q. What computational tools are suitable for predicting the electronic properties of this compound?

  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (~3.2 eV for π-conjugated systems) .
  • Molecular dynamics (MD) simulations : Study solvent interaction dynamics using GROMACS, focusing on DMSO solvation shells .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

  • Case example : If NMR suggests planar symmetry but XRD shows torsional twisting, perform variable-temperature NMR to assess conformational flexibility .
  • Cross-validate with IR spectroscopy (C≡C stretch ~2200 cm⁻¹) and powder XRD to rule out polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.